(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine (2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516478
InChI: InChI=1S/C12H16BrFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3/t9-/m0/s1
SMILES: CC1CNCCN1CC2=C(C=C(C=C2)Br)F
Molecular Formula: C12H16BrFN2
Molecular Weight: 287.17 g/mol

(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine

CAS No.:

Cat. No.: VC13516478

Molecular Formula: C12H16BrFN2

Molecular Weight: 287.17 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine -

Specification

Molecular Formula C12H16BrFN2
Molecular Weight 287.17 g/mol
IUPAC Name (2S)-1-[(4-bromo-2-fluorophenyl)methyl]-2-methylpiperazine
Standard InChI InChI=1S/C12H16BrFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3/t9-/m0/s1
Standard InChI Key ZUWGEHXRRAUQLX-VIFPVBQESA-N
Isomeric SMILES C[C@H]1CNCCN1CC2=C(C=C(C=C2)Br)F
SMILES CC1CNCCN1CC2=C(C=C(C=C2)Br)F
Canonical SMILES CC1CNCCN1CC2=C(C=C(C=C2)Br)F

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound features a six-membered piperazine ring with a methyl group at the C2 position and a 4-bromo-2-fluorophenylmethyl group attached to the N1 nitrogen. The (2S) configuration imposes a specific spatial orientation, critical for chiral recognition in biological systems .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₆BrFN₂
Molecular Weight287.17 g/mol
SMILESC[C@H]1CNCCN1CC2=C(C=C(C=C2)Br)F
InChIKeyZUWGEHXRRAUQLX-VIFPVBQESA-N

Stereochemical Implications

The S-configuration at C2 ensures that the methyl group occupies a defined spatial position relative to the piperazine ring’s nitrogen atoms. This arrangement influences the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. Molecular modeling studies of analogous piperazines suggest that stereochemistry significantly affects binding to serotonin and dopamine receptors .

Synthesis and Manufacturing Processes

Patent-Derived Insights

Patent US20020143020A1 describes methods for synthesizing structurally related piperazine derivatives, emphasizing N-alkylation and stereoselective reduction steps . For example, analogous compounds are prepared by reacting racemic piperazines with benzyl halides followed by chiral resolution via column chromatography . These methods are adaptable to the target compound, though yields and purity depend on halogen reactivity and steric hindrance.

Physicochemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is predicted to be moderate due to the hydrophobic aryl group and polar piperazine nitrogens. Stability under ambient conditions is likely high, as bromine and fluorine substituents resist oxidative degradation.

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionRationale
LogP (Partition Coefficient)~2.8Calculated using Molinspiration
Hydrogen Bond Donors1 (piperazine NH)Molecular structure
Hydrogen Bond Acceptors3 (2 N, 1 F)Molecular structure

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a singlet for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm) split by fluorine coupling.

  • ¹³C NMR: Peaks for the quaternary brominated carbon (δ 125–130 ppm) and fluorinated carbon (δ 160–165 ppm).

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a versatile scaffold for introducing additional substituents. For example:

  • Bromine Substitution: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying the aryl group.

  • Fluorine Retention: Enhances metabolic stability and blood-brain barrier penetration .

Case Studies from Analogues

Patent US20020143020A1 highlights piperazine derivatives with antipsychotic and antidepressant activity, underscoring this compound’s therapeutic potential . For instance, fluoro-substituted analogues demonstrate nanomolar affinity for 5-HT₁A receptors .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and half-life in model organisms.

  • Target Deconvolution: Employ high-throughput screening to identify primary biological targets.

  • Toxicological Profiling: Assess genotoxicity and hepatotoxicity in vitro.

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